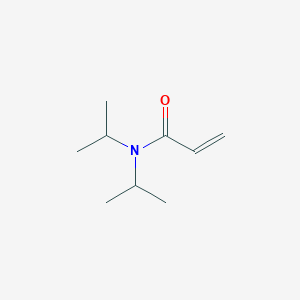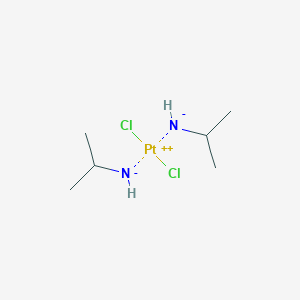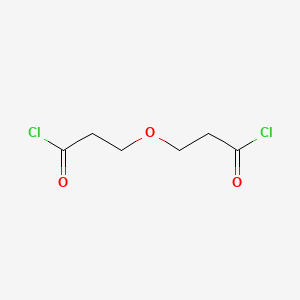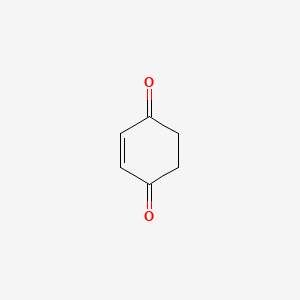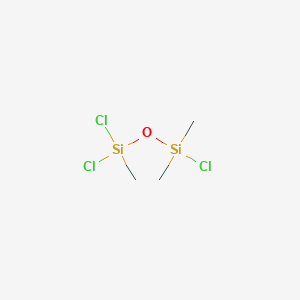
1,1,3-Trichloro-1,3,3-trimethyldisiloxane
Overview
Description
1,1,3-Trichloro-1,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C3H9Cl3OSi2. It is a derivative of disiloxane, characterized by the presence of three chlorine atoms and three methyl groups attached to the silicon atoms. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Trichloro-1,3,3-trimethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane. The reaction involves the careful addition of water to chlorodimethylsilane, which results in the formation of the disiloxane compound along with the release of hydrogen chloride (HCl). The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of chlorodimethylsilane. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive nature of the by-products. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trichloro-1,3,3-trimethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanol derivatives under specific conditions.
Common Reagents and Conditions
Catalysts: Platinum or palladium catalysts are commonly used in hydrosilylation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Solvents: Organic solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Silanol Derivatives: Reduction reactions can yield silanol derivatives, which are useful intermediates in the synthesis of other organosilicon compounds.
Organosilicon Compounds: Hydrosilylation reactions produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,3-Trichloro-1,3,3-trimethyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,3-Trichloro-1,3,3-trimethyldisiloxane involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can be readily broken and replaced with other functional groups. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the chlorine atoms. It is used as a reducing agent and in hydrosilylation reactions.
1,1,1-Trichloro-3,3,3-trimethyldisiloxane: This compound has a similar structure but with different positioning of chlorine atoms.
Uniqueness
1,1,3-Trichloro-1,3,3-trimethyldisiloxane is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct reactivity and properties. Its ability to undergo substitution and hydrosilylation reactions makes it valuable in the synthesis of a wide range of organosilicon compounds.
Properties
IUPAC Name |
dichloro-[chloro(dimethyl)silyl]oxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9Cl3OSi2/c1-8(2,4)7-9(3,5)6/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYGSYGEPOMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549786 | |
| Record name | 1,1,3-Trichloro-1,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-28-1 | |
| Record name | 1,1,3-Trichloro-1,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



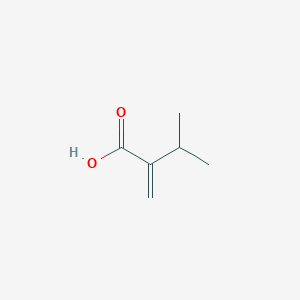
![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)
![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)
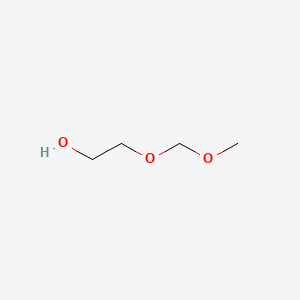
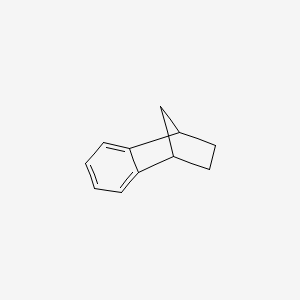
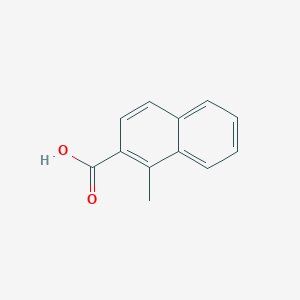
![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)
![(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B3052761.png)

